

Technical Guide: Iodorivanol (Iodinated Ethacridine)

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Compound of Interest

Compound Name: *Iodorivanol*

CAS No.: 71388-02-8

Cat. No.: B1672035

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Physicochemical Profile, Solubility Data, and Stability Protocols

Executive Summary & Chemical Identity[1][2]

Iodorivanol (specifically 5-iodo-6,9-diamino-2-ethoxyacridine) is the iodinated derivative of Ethacridine (commonly known as Rivanol). While Ethacridine Lactate is a widely established antiseptic and abortifacient, **Iodorivanol** is primarily utilized in research as a radiopharmaceutical precursor (using

or

) for DNA-binding studies due to the acridine nucleus's ability to intercalate into the DNA double helix.

The physicochemical behavior of **Iodorivanol** is dominated by two competing structural features: the hydrophilic, ionizable acridine amine groups and the lipophilic, photolabile carbon-iodine (C-I) bond.

Chemical Structure & Nomenclature

- Common Name: **Iodorivanol**
- Systematic Name: 6,9-diamino-2-ethoxy-5-iodoacridine[1][2][3]
- Parent Scaffold: Ethacridine (6,9-diamino-2-ethoxyacridine)
- Molecular Formula:
- Key Functional Groups:
 - Acridine Nucleus: Planar, aromatic, responsible for DNA intercalation and fluorescence.
 - Ethoxy Group (-OEt): Electron-donating, modulates solubility.
 - Iodine (C-5 position): Heavy halogen, introduces significant lipophilicity and photolability.

Solubility Profile

The solubility of **Iodorivanol** is strictly governed by pH and temperature due to the basicity of the acridine nitrogens. Unlike the lactate salt of the parent compound (which is water-soluble), the free base of **Iodorivanol** exhibits poor aqueous solubility.

Comparative Solubility Data

The following data synthesizes experimental values for the parent compound (Ethacridine Lactate) and calculated projections for **Iodorivanol** (Free Base) based on partition coefficient shifts (

for Iodination).

Solvent System	Ethacridine Lactate (Parent)	Iodorivanol (Est. Free Base)	Solubility Mechanism
Water (pH 7.0, 25°C)	Sparingly Soluble (~1-3 mg/mL)	Very Slightly Soluble (<0.1 mg/mL)	Hydrophobic effect dominates; lacks lactate counter-ion.
Water (pH 4.5, 25°C)	Soluble (>10 mg/mL)	Soluble (~1-5 mg/mL)	Protonation of acridine nitrogen () increases polarity.
Ethanol (95%)	Slightly Soluble	Soluble	Increased lipophilicity from Iodine atom aids organic solvation.
DMSO	Soluble	Freely Soluble	Dipolar aprotic solvent disrupts acridine stacking.
PBS (Phosphate Buffer)	Sparingly Soluble	Insoluble/Precipitates	Salting-out effect reduces solubility of the hydrophobic base.

Solubility Thermodynamics

The dissolution of **Iodorivanol** is endothermic. Heating aqueous solutions significantly increases solubility, but this introduces stability risks (see Section 3).

- : Solubility increases with temperature.
- pH Dependence: Solubility follows the Henderson-Hasselbalch relationship for weak bases.

Where

is the intrinsic solubility of the neutral form.

Stability & Degradation Pathways[6][7]

Iodorivanol is chemically fragile compared to its non-iodinated parent. The Carbon-Iodine bond energy (~240 kJ/mol) is significantly lower than C-H or C-C bonds, making it susceptible

to homolytic cleavage.

Photostability (Critical)

The acridine ring is a chromophore that absorbs UV/Blue light. In **Iodorivanol**, this absorbed energy can facilitate Photo-deiodination.

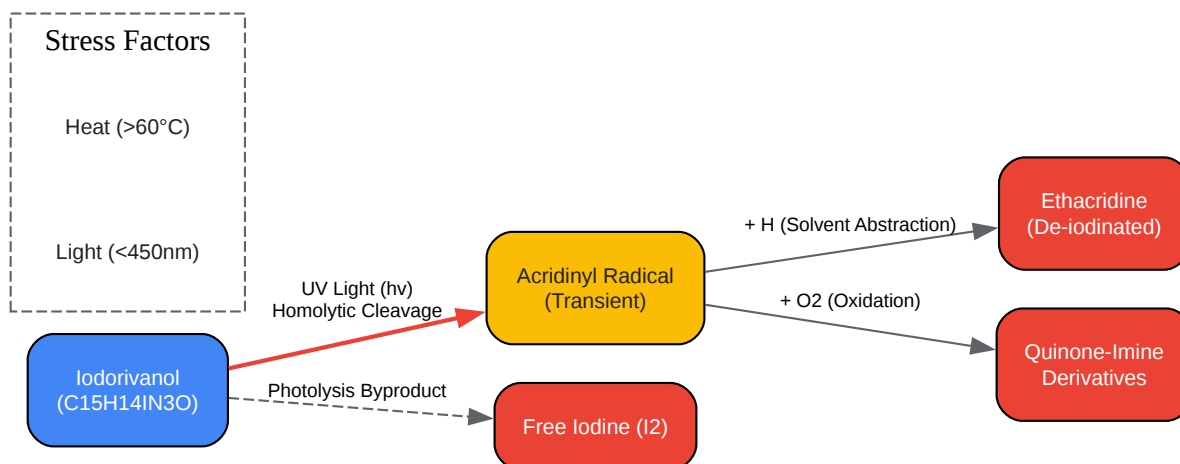
- Mechanism: Homolytic cleavage of the C-I bond generating an aryl radical and an iodine radical.
- Manifestation: Solution turns from yellow to brown (formation of elemental iodine or triiodide).
- Half-life (): < 30 minutes in direct sunlight; > 6 months in amber glass/dark.

Thermal & Hydrolytic Stability

- Hydrolysis: The ethoxy ether linkage is stable under neutral conditions but may hydrolyze to the phenol (hydroxy-acridine) under strong acid/heat.
- Thermal: Stable in solid state up to melting point (>200°C). In solution, prolonged heating (>60°C) accelerates oxidative deamination.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes for **Iodorivanol**.



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Caption: Figure 1. Photochemical degradation pathway of **iodorivanol** leading to deiodination and radical-mediated oxidation.

Experimental Protocols

To generate valid solubility and stability data for **iodorivanol**, researchers must employ protocols that mitigate its photosensitivity.

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in various buffers.

- Preparation:
 - Weigh 10 mg of **iodorivanol** (solid) into a 4 mL amber glass vial (protect from light).
 - Add 1 mL of solvent (Water, PBS pH 7.4, Acetate Buffer pH 4.5).
- Equilibration:
 - Place vials in an orbital shaker at 25°C ± 0.1°C for 24 hours.

- Note: Ensure excess solid is present (suspension).
- Separation:
 - Filter supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
 - Critical: Perform filtration under low light (sodium lamp) or in foil-wrapped hardware.
- Quantification (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (40:60 v/v).
 - Wavelength: 268 nm (Acridine) and 365 nm.
 - Flow Rate: 1.0 mL/min.
 - Calculation: Compare AUC to a standard curve of Ethacridine (correcting for MW difference if using parent standard).

Protocol: Photostability Stress Testing

Objective: Assess degradation rate under ambient light.

- Sample Prep: Prepare a 50 µg/mL solution of **Iodorivanol** in Ethanol/Water (50:50).
- Exposure:
 - Aliquot A: Clear glass vial exposed to ICH Q1B light source (Cool White Fluorescent).
 - Aliquot B: Amber glass vial wrapped in aluminum foil (Dark Control).
- Sampling:
 - Inject samples into HPLC at T=0, 1h, 4h, 8h, 24h.

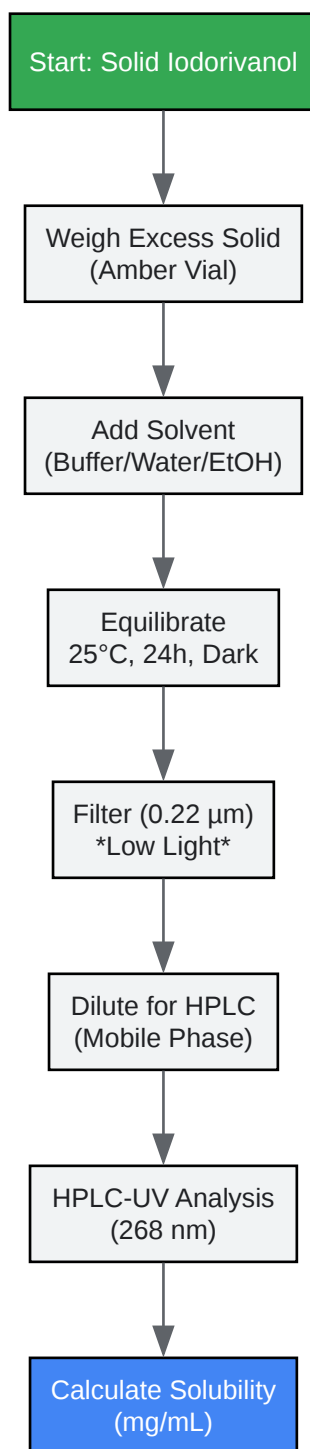
- Analysis:
 - Monitor decrease in **Iodorivanol** peak.
 - Monitor appearance of Ethacridine peak (lower retention time due to loss of Iodine).

Formulation & Handling Recommendations

Based on the stability profile, the following handling constraints are mandatory for reproducible data:

- Light Protection: All handling must occur under yellow light or in amber glassware.
- pH Control: Maintain pH < 5.0 for aqueous formulations to ensure solubility via protonation.
- Antioxidants: Addition of Sodium Metabisulfite (0.1%) can retard oxidative degradation of the acridine ring but will not prevent photodeiodination.

Workflow Visualization: Solubility Testing



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Caption: Figure 2. Step-by-step workflow for determining thermodynamic solubility of light-sensitive **Iodorivanol**.

References

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